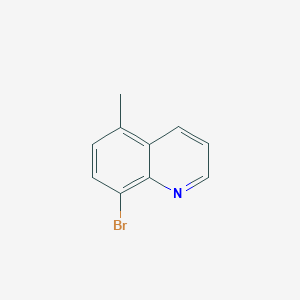

8-Bromo-5-methylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Advanced Chemical Research

Quinoline, a fused heterocyclic compound with the chemical formula C₉H₇N, is a cornerstone of medicinal chemistry and materials science. frontiersin.org Its structure, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile pharmacophore and a privileged scaffold for drug discovery. nih.govnih.gov The quinoline nucleus is present in a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov This has led to the development of numerous quinoline-based drugs. orientjchem.org The functionalization of the quinoline moiety at various positions allows for the tuning of its pharmacological activities, making it a prime target for synthetic chemists. frontiersin.org

Overview of Halogenated Quinoline Derivatives in Scholarly Context

The introduction of halogen atoms to the quinoline scaffold gives rise to halogenated quinoline derivatives, a class of compounds with enhanced and often novel biological activities. orientjchem.org Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.orgcymitquimica.com For instance, the presence of a halogen atom can enhance a compound's anticancer or antimalarial activity. orientjchem.org Researchers have found that select halogenated quinolines can eradicate drug-resistant bacterial pathogens and their biofilms. nih.gov The synthetic tractability of the halogenated quinoline scaffold allows for extensive analogue synthesis, leading to the discovery of compounds with unique antibacterial profiles. nih.gov Recent studies have explored the potential of halogenated quinoline derivatives as inhibitors of enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. acs.orgnih.govacs.org

Rationale for Focused Research on 8-Bromo-5-methylquinoline

This compound, with its specific substitution pattern, presents a unique subject for focused research. The presence of a bromine atom at the 8-position and a methyl group at the 5-position on the quinoline core creates a distinct electronic and steric environment. This specific arrangement influences its reactivity and potential biological activity. For instance, in a study involving palladium-catalyzed borylation, this compound was used as a starting material to synthesize more complex molecules. mdpi.com The bromine atom provides a reactive handle for cross-coupling reactions, a fundamental tool in modern organic synthesis. The methyl group, in turn, can influence the molecule's conformation and interaction with biological macromolecules. The focused study of this compound allows for a deeper understanding of how these specific substituents modulate the properties of the quinoline scaffold, contributing to the rational design of new compounds with desired characteristics.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 823803-51-6 | fluorochem.co.ukchemshuttle.comchemscene.combldpharm.coma2bchem.com |

| Molecular Formula | C₁₀H₈BrN | chemshuttle.comchemscene.coma2bchem.comsigmaaldrich.comuni.lu |

| Molecular Weight | 222.08 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | chemshuttle.com |

Synthesis of this compound

A documented synthesis of this compound involves the Skraup synthesis. This method utilizes 2-bromo-5-methylaniline (B1276313) and glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822). mdpi.com The reaction mixture is heated to induce cyclization and form the quinoline ring system. mdpi.com

Another synthetic approach involves the bromination of 5-methylquinoline (B1294701). A study describes the reaction of this compound with N-bromosuccinimide to produce 8-bromo-5-(bromomethyl)quinoline, indicating that the initial this compound was a precursor in this synthesis. mdpi.com

Research Applications of this compound

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bromine atom is particularly useful for introducing new functional groups through various chemical reactions.

One notable application is in palladium-catalyzed cross-coupling reactions. It has been used as a precursor in the synthesis of a Boc-protected aminobromoquinoline compound, which was then subjected to borylation reactions. mdpi.com This highlights its utility in building blocks for creating larger, more elaborate chemical structures.

Furthermore, derivatives of this compound are of interest in medicinal chemistry. For example, (8-bromoquinolin-5-yl-methyl)methylamine, synthesized from this compound, is a precursor for creating compounds with potential biological activity. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRAUXDALIFLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823803-51-6 | |

| Record name | 8-bromo-5-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 5 Methylquinoline and Its Derivatives

Classical Approaches to Quinoline (B57606) Synthesis Relevant to 8-Bromo-5-methylquinoline Precursors

Several classical name reactions provide the foundational routes to the quinoline scaffold and can be adapted for the synthesis of precursors to this compound. These methods typically involve the condensation of anilines with carbonyl compounds under acidic or basic conditions. iipseries.orgjptcp.com

Friedländer Synthesis Adaptations

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone, to form a quinoline derivative. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.com For the synthesis of a precursor to this compound, a potential starting material would be 2-amino-3-bromobenzaldehyde, which could then be reacted with a suitable ketone. The reaction proceeds through an initial condensation followed by a cyclocondensation to yield the quinoline ring system. organic-chemistry.org

The general mechanism of the Friedländer synthesis involves two primary pathways. The first begins with an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration and then imine formation to yield the quinoline. The second pathway starts with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination of water. wikipedia.org

Table 1: Examples of Friedländer Synthesis Conditions

| Catalyst | Solvent | Temperature | Reference |

| Trifluoroacetic acid | - | - | wikipedia.org |

| p-Toluenesulfonic acid | - | - | wikipedia.org |

| Iodine | - | - | wikipedia.org |

| Neodymium(III) nitrate (B79036) hexahydrate | - | - | wikipedia.org |

| Ruthenium complexes | - | - | sioc-journal.cn |

Skraup Synthesis Modifications

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgpharmaguideline.comnumberanalytics.com A key intermediate in this reaction is acrolein, formed from the dehydration of glycerol. pharmaguideline.comnumberanalytics.com To synthesize this compound, a modified Skraup reaction can be employed starting with 2-bromo-5-methylaniline (B1276313). researchgate.netmdpi.com In a documented procedure, a solution of 2-bromo-5-methylaniline, glycerol, and nitrobenzene in 75% sulfuric acid is heated to produce this compound. researchgate.netmdpi.com

The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. pharmaguideline.com While effective, the Skraup reaction is known to be highly exothermic and can be challenging to control. nih.gov

Doebner-von Miller and Related Condensation Reactions

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org It is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org For instance, an aniline can react with an α,β-unsaturated carbonyl compound to produce 2,4-disubstituted quinoline derivatives. iipseries.org

A variation, the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgthieme-connect.de The Doebner-von Miller reaction itself can be considered a modification of the Skraup synthesis, where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol. nih.gov The reaction of an aniline with two equivalents of an aldehyde in an acidic medium also falls under this category. thieme-connect.de

Modern Catalytic Strategies for Quinoline Framework Construction

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods. These strategies have been successfully applied to the synthesis of a wide array of quinoline derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for constructing the quinoline ring system. rsc.orgscispace.com These methods often proceed under milder conditions than classical approaches and can tolerate a broader range of functional groups. scispace.com

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient route to substituted quinolines. organic-chemistry.orgrsc.org One notable approach involves the palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. organic-chemistry.org This one-step synthesis proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence, with the ortho-bromoaniline also serving as the terminal oxidant. organic-chemistry.org The reaction demonstrates good to excellent yields for a variety of substituted quinolines. organic-chemistry.org

Another palladium-catalyzed method involves the synthesis of quinolines from 2-amino aromatic ketones and alkynes. rsc.org This one-pot transformation provides an alternative pathway to polysubstituted quinolines. Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described as a process that works in the absence of acids or bases, offering a broad substrate scope. rsc.orgscispace.com

A specific example of a palladium-catalyzed reaction is the borylation of a Boc-protected aminobromoquinoline compound. In this case, the intended boronate was not the major product; instead, a biaryl compound resulting from cross-coupling was formed. mdpi.com This highlights that under certain conditions, cross-coupling can be a significant competing reaction during borylation. mdpi.com

Copper-Catalyzed Reactions

Copper catalysis is a versatile tool in the synthesis of quinoline derivatives. chim.itorganic-chemistry.org Copper catalysts, being abundant and less toxic than many other transition metals, are attractive for developing sustainable synthetic methods. chim.it

One notable copper-promoted reaction is the C5-selective bromination of 8-aminoquinoline (B160924) amides. beilstein-journals.org This method utilizes alkyl bromides as the bromine source and proceeds efficiently in the presence of a copper catalyst, such as copper(II) acetate, under air. beilstein-journals.org The reaction demonstrates excellent site selectivity and is applicable to a broad range of substrates, including those with substituents on the quinoline ring. beilstein-journals.org For instance, N-(6-methoxyquinolin-8-yl)benzamide undergoes bromination at the C5 position in nearly quantitative yield. beilstein-journals.org The reaction is also scalable, highlighting its potential for industrial applications. beilstein-journals.org

Copper catalysts are also employed in cascade reactions for the synthesis of quinazolinones from 2-halo benzamides and nitriles. chim.it Furthermore, copper-catalyzed decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Below is a table summarizing the copper-catalyzed bromination of N-(quinolin-8-yl)benzamide (1a) with various bromoalkanes.

Table 1: Copper-Catalyzed C5-Bromination of N-(quinolin-8-yl)benzamide (1a) with Bromoalkanes

| Entry | Bromoalkane (2) | Product | Yield (%) |

|---|---|---|---|

| 1 | Bromoethane | 3aa | 99 |

| 2 | 1-Bromopropane | 3aa | 95 |

| 3 | 1-Bromobutane | 3aa | 90 |

| 4 | 1-Bromohexane | 3aa | 53 |

Reaction conditions: 1a (0.2 mmol), 2 (0.8 mmol), Cu(OAc)2·H2O (20 mol %), K2CO3 (0.2 mmol), DMSO (1.0 mL), stirred under air at 100 °C for 12 h. Isolated yield. beilstein-journals.org

Rhodium-Catalyzed Functionalization

Rhodium catalysts have proven to be highly effective for the C-H functionalization of quinolines, including 8-methylquinoline (B175542). researchgate.netresearchgate.net These catalysts enable the direct introduction of various functional groups at specific positions of the quinoline ring, which is a challenging transformation due to the inertness of C-H bonds. researchgate.net

A significant application of rhodium catalysis is the C(sp³)–H alkylation of 8-methylquinolines with maleimides. researchgate.net This reaction, catalyzed by a [Cp*RhCl₂]₂/AgSbF₆ system, represents the first example of catalytic C(sp³)–H functionalization with maleimides and provides a direct route to succinimide-containing quinoline derivatives. researchgate.net The protocol exhibits broad substrate scope and high yields. researchgate.net

Rhodium(III) catalysts also facilitate the regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides with olefins, leading to C-8 alkylated products. researchgate.net The N-oxide group acts as a traceless directing group, and the reaction shows excellent selectivity for the C-8 position. researchgate.net Furthermore, rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been achieved under mechanochemical, solvent-free conditions, offering a greener and more efficient alternative to solvent-based methods. researchgate.net

The table below illustrates the scope of the rhodium-catalyzed alkylation of 8-methylquinoline with various maleimides.

Table 2: Rhodium-Catalyzed C(sp³)–H Alkylation of 8-Methylquinoline with Maleimides

| Entry | Maleimide (B117702) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Phenylmaleimide | 3a | 92 |

| 2 | N-(4-Fluorophenyl)maleimide | 3b | 85 |

| 3 | N-(4-Chlorophenyl)maleimide | 3c | 88 |

| 4 | N-Methylmaleimide | 3d | 75 |

Reaction conditions: 8-methylquinoline (0.2 mmol), maleimide (0.24 mmol), [CpRhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), AdCO₂H (20 mol %), DCE (1.0 mL), 70 °C, 12 h.* researchgate.net

Metal-Free Catalysis and Organocatalysis

In recent years, metal-free catalysis and organocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions for the synthesis of quinolines. researchgate.netresearchgate.net These methods avoid the use of potentially toxic and expensive metals, contributing to greener chemical processes. researchgate.net

Various organocatalysts, such as chiral phosphoric acids, have been successfully employed in the atroposelective Friedländer heteroannulation reaction to produce enantioenriched axially chiral 4-arylquinolines. nih.gov This approach provides access to complex quinoline architectures with high yields and enantioselectivities. nih.gov Additionally, a metal-free, organo-iodine-catalyzed C(sp²)-N bond-forming strategy has been developed for the efficient synthesis of N-activated 2-quinolones. chemrxiv.org

An operationally simple and metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. researchgate.netrsc.org This reaction proceeds at room temperature under air and exhibits excellent functional group tolerance. rsc.org The method is highly economical and provides a complementary approach to existing functionalization methods. rsc.org

Photoredox Catalysis in Quinoline Synthesis

Visible-light photoredox catalysis has become an essential tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. acs.orgacs.org This strategy has been successfully applied to the synthesis and functionalization of quinolines.

One application involves the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using a ruthenium-based photocatalyst. acs.orgnih.gov This reaction proceeds in moderate to good yields and involves the intramolecular formation of an N-N bond. nih.gov Another approach utilizes eosin (B541160) Y, an organic dye, as a photocatalyst for the C-2 arylation of quinoline N-oxides with arenediazonium salts. rsc.org This metal-free method provides 2-arylquinoline N-oxides in moderate to good yields. rsc.org

Furthermore, a dual transition metal-visible light photoredox catalysis has been developed for the oxidative cyclization of aromatic enamines to synthesize multisubstituted quinoline derivatives. This method uses molecular oxygen as a green oxidant. acs.org

Advanced Functionalization Techniques for this compound

Beyond the synthesis of the quinoline core, the selective functionalization of specific positions is crucial for creating diverse and complex molecules.

Direct C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful strategy for modifying complex molecules like quinolines without the need for pre-functionalized starting materials. acs.orgnih.gov This atom-economical approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org

Transition metal-catalyzed C-H activation has been extensively studied for the functionalization of quinolines. acs.orgnih.gov The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective activation of specific C-H bonds. acs.orgnih.gov For instance, the C(sp³)-H bonds of 8-methylquinoline can be selectively functionalized using various transition metal catalysts. nih.gov

The C-8 position of the quinoline ring is a common target for functionalization due to the prevalence of 8-substituted quinolines in bioactive compounds. acs.orgnih.gov The N-oxide directing group strategy is frequently employed to achieve regioselective C-8 functionalization. acs.orgnih.govnih.gov

Ruthenium(II)-catalyzed regioselective C-8 arylation of quinoline N-oxides with arylboronic acids has been developed. nih.govnih.gov This method features a dual catalytic activity where the ruthenium catalyst promotes both the distal C-H activation and the subsequent in situ deoxygenation of the arylated quinoline N-oxide. nih.gov When a rhodium(III) catalyst is used instead, the reaction yields 8-arylquinoline N-oxides with excellent regioselectivity. nih.gov

Rhodium(III) catalysis has also been utilized for the regioselective distal C(sp²)-H bond alkylation of quinoline N-oxides with olefins, providing a direct route to C-8 alkylated quinolines. researchgate.net This reaction exhibits broad substrate scope and excellent selectivity for the C-8 position. researchgate.net

The table below shows examples of the Ru(II)-catalyzed C-8 arylation of quinoline N-oxide with various arylboronic acids.

Table 3: Ru(II)-Catalyzed Regioselective C-8 Arylation of Quinoline N-Oxide

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 8-Phenylquinoline | 85 |

| 2 | 4-Methylphenylboronic acid | 8-(p-Tolyl)quinoline | 82 |

| 3 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)quinoline | 78 |

| 4 | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)quinoline | 75 |

Reaction conditions: Quinoline N-oxide (0.2 mmol), arylboronic acid (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), AgOAc (2.0 equiv), Toluene (1.0 mL), 120 °C, 12 h. nih.gov

C-5 Methyl Group Functionalization

The methyl group at the C-5 position of the quinoline ring serves as a handle for further functionalization, allowing for the introduction of various substituents and the synthesis of a diverse range of derivatives.

One notable approach involves the benzylic halogenation of the methyl group. For instance, the bromination of 5-methylquinoline (B1294701) with N-bromosuccinimide (NBS) in chloroform (B151607) at low temperatures (0–20°C) selectively targets the methyl group, proceeding via an allylic radical intermediate. smolecule.com This method is advantageous for its regioselectivity towards the methyl group over the quinoline ring. smolecule.com

Recent advancements have explored mechanochemical methods for C-H functionalization. A rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been reported to occur under solvent-free or minimal solvent (liquid-assisted grinding) conditions. researchgate.net This technique significantly reduces reaction times compared to solvent-based methods and demonstrates tolerance for various functional groups. researchgate.net

Another strategy involves the oxidation of the methyl group. For example, 8-bromo-2,6-dimethylquinoline (B1381944) can be oxidized using selenium dioxide in dioxane to yield 8-bromo-6-methylquinoline-2-carbaldehyde, which can then undergo further reactions. preprints.org

Below is a table summarizing key findings in the functionalization of the C-5 methyl group:

| Reaction Type | Reagents and Conditions | Key Findings | Reference |

| Benzylic Bromination | 5-methylquinoline, N-bromosuccinimide (NBS), chloroform, 0–20°C | Selectively targets the benzylic methyl group. smolecule.com | smolecule.com |

| Mechanochemical C-H Methylation | 8-methylquinolines, MeBF3K, [Cp*RhCl2]2, Ag2CO3, solvent-free/LAG | Highly regioselective, reduced reaction times. researchgate.net | researchgate.net |

| Oxidation | 8-bromo-2,6-dimethylquinoline, SeO2, dioxane, 90°C | Forms the corresponding carbaldehyde for further derivatization. preprints.org | preprints.org |

Electrophilic Bromination and Site-Selective Halogenation

Electrophilic bromination is a fundamental method for introducing bromine atoms onto the quinoline ring. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the ring.

Direct bromination of 5-methylquinoline with liquid bromine in a solvent like acetonitrile (B52724) at 0°C has been shown to yield the 8-bromo derivative with high yields (85–90%). smolecule.com The reaction proceeds through a bromonium ion intermediate. smolecule.com The presence of the methyl group at the 5-position can influence the regioselectivity of the bromination. For instance, the electron-donating effect of the methyl group at position 8 activates the 4 and 5 positions for electrophilic substitution.

Site-selective halogenation is crucial for synthesizing specific isomers. A metal-free method for C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org This approach is notable for its mild conditions and lack of additional oxidants or additives. rsc.org In another example, the bromination of 6-methylquinoline (B44275) with NBS in concentrated sulfuric acid resulted in successful bromination at the 5-position with a 74% yield. beilstein-journals.org

The table below details different electrophilic bromination and site-selective halogenation methods:

| Substrate | Reagents and Conditions | Product | Key Findings | Reference |

| 5-methylquinoline | Br2, acetonitrile, 0°C | This compound | High yield (85-90%). smolecule.com | smolecule.com |

| Quinoline derivatives | N-halosuccinimides (NCS, NBS, NIS), water | C5-halogenated quinolines | Metal-free, mild conditions. rsc.org | rsc.org |

| 6-methylquinoline | NBS, concentrated H2SO4 | 5-Bromo-6-methylquinoline | High preparative yield (74%). beilstein-journals.org | beilstein-journals.org |

| 8-methylquinoline | Br2, chloroform or acetonitrile | 4,5-Dibromo-8-methylquinoline | The methyl group at C-8 activates the 4 and 5 positions. |

Nucleophilic Aromatic Substitution on Quinoline Ring

Nucleophilic aromatic substitution (SNAAr) is a key reaction for modifying the quinoline ring, particularly when it is substituted with a good leaving group like a halogen. The bromine atom in this compound can be displaced by various nucleophiles to introduce new functional groups.

The mechanism of SNAAr generally involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org

A notable application of this reaction is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction. For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline has been successfully coupled with 2-methoxyphenylboronic acid using a Pd(dppf)Cl2 catalyst to yield the corresponding 8-phenyl substituted derivative. preprints.org This demonstrates the reactivity of the bromine atom at the 8-position in Suzuki reactions. preprints.org

The table below provides an example of a nucleophilic aromatic substitution reaction on a bromo-quinoline derivative:

| Substrate | Reagents and Conditions | Product | Reaction Type | Reference |

| 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 2-methoxyphenylboronic acid, Pd(dppf)Cl2, K3PO4, THF/water, 70°C | 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Suzuki Coupling | preprints.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives to minimize waste, reduce energy consumption, and use less hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. smolecule.comlew.ro

For instance, the synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials has been achieved using microwave irradiation in the presence of a reaction promoter. google.com This method offers advantages such as short reaction times, high selectivity, and good yields. google.com In one example, the reaction of 8-bromoquinoline (B100496) with ethyl chloroacetate (B1199739) under microwave irradiation (300W) for 30 minutes produced 6-bromo-2-(1H)-quinolinone in 91% yield. google.com Another study reported that the synthesis of 2-acetoxyquinoline derivatives via Claisen rearrangement was significantly faster under microwave irradiation (15-35 minutes) compared to conventional heating (4 hours), with higher yields (60-100% vs 40-80%). lew.ro

The following table summarizes the benefits of microwave-assisted synthesis for quinoline derivatives:

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

| Synthesis of N-oxide compounds | 9-11 hours, 38-67% yield | 30-40 minutes, 57-84% yield | Reduced reaction time, increased yield | lew.ro |

| Synthesis of 2-acetoxyquinoline derivatives | 4 hours, 40-80% yield | 15-35 minutes, 60-100% yield | Significantly reduced reaction time, higher yield | lew.ro |

| Synthesis of 6-bromo-2-(1H)-quinolinone | Not specified | 30 minutes, 91% yield | Rapid and high-yielding | google.com |

Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. mdpi.com

Ultrasound-assisted synthesis has been successfully employed for the preparation of quinoline derivatives. For example, the synthesis of 4-alkoxy-2-methylquinolines from 6-methoxy-2-methylquinolin-4-ol (B94542) and benzyl (B1604629) bromides was achieved in just 15 minutes with satisfactory yields (45-84%) using an ultrasonic probe. nih.gov This is a significant improvement over the conventional stirring method which required 18 hours. nih.gov Similarly, the synthesis of α,β-unsaturated carbonyl compounds from substituted quinolines showed higher yields (63-83%) in shorter times (30-45 minutes) under ultrasound irradiation compared to conventional methods (46-57% yield in 75-90 minutes). sciensage.info

The table below compares conventional and ultrasound-assisted synthesis for quinoline derivatives:

| Reaction | Conventional Method | Ultrasound-Assisted Method | Key Advantage | Reference |

| Synthesis of 4-alkoxy-2-methylquinolines | 18 hours, 49-95% yield | 15 minutes, 45-84% yield | Drastically reduced reaction time | nih.gov |

| Synthesis of α,β-unsaturated carbonyl derivatives | 75-90 minutes, 46-57% yield | 30-45 minutes, 63-83% yield | Shorter reaction time, higher yield | sciensage.info |

| Bromination of azatetracyclic derivatives | 1 day, 46-54% yield | 2 hours, higher yield | Substantially shorter reaction time | mdpi.com |

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in the presence of a minimal amount of solvent is a cornerstone of green chemistry. This approach reduces the environmental impact associated with solvent use, disposal, and potential toxicity.

Mechanochemical methods, such as ball milling and grinding, are prime examples of solvent-free or near solvent-free techniques. As mentioned earlier, a rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been developed under mechanochemical conditions, often without any solvent. researchgate.net This method not only avoids the use of unsustainable solvents but also operates under mild conditions and significantly shortens reaction times. researchgate.net

Solvent-free conditions have also been utilized in other types of reactions for synthesizing quinoline derivatives, contributing to the development of more sustainable chemical processes. acs.org

Application of Nanocatalysts

The advent of nanotechnology has introduced a new class of highly efficient catalysts for organic synthesis. In the context of quinoline synthesis, nanocatalysts offer significant advantages such as high surface area-to-volume ratios, enhanced catalytic activity, and the ease of separation and recycling, which aligns with the principles of green chemistry. nih.govacs.org The Friedlander annulation and various multi-component reactions are common pathways for quinoline synthesis where nanocatalysts have been successfully applied.

A notable subclass of these catalysts is magnetic nanoparticles (MNPs), which can be readily recovered from a reaction mixture using an external magnetic field. This simplifies product purification and allows for the reuse of the catalyst. tandfonline.com For example, silica-coated magnetite (Fe₃O₄) nanoparticles functionalized with zinc chloride (Fe₃O₄@SiO₂/ZnCl₂) have been utilized as a magnetically recoverable nanocatalyst for the solvent-free Friedlander synthesis of polysubstituted quinolines, achieving excellent yields. tubitak.gov.tr In a similar vein, sulfamic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have also been demonstrated to be effective for the same transformation under solvent-free conditions at elevated temperatures. tubitak.gov.tr

Several other nanocatalyst systems have been reported for the synthesis of quinoline derivatives:

Fe₃O₄@SiO₂/isoniazid/Cu(II): A versatile and recoverable magnetic nanocatalyst for the synthesis of various heterocyclic compounds, including quinolines. nih.gov

IRMOF-3/PSTA/Cu: This nanomaterial has been used in a one-pot, multi-component reaction to produce quinoline derivatives in high yields. nih.gov

Fe₃O₄ NP-cell: This nanocatalyst has been employed for the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. It exhibits high yields and can be reused for up to five cycles. nih.govacs.org

The use of nanocatalysts generally results in higher product yields and shorter reaction times when compared to traditional catalytic methods. nih.gov The following table provides a summary of various nanocatalysts used in the synthesis of quinoline derivatives.

| Nanocatalyst | Reaction Type | Key Features | Yield (%) |

|---|---|---|---|

| Fe₃O₄@SiO₂/ZnCl₂ | Friedlander synthesis | Solvent-free, magnetically recoverable | Excellent |

| Fe₃O₄@SiO₂-SO₃H | Friedlander synthesis | Solvent-free, recyclable | High to excellent |

| IRMOF-3/PSTA/Cu | One-pot multi-component reaction | - | 85-96 |

| Fe₃O₄ NP-cell | Three-component reaction | Green solvent (water), reusable catalyst | 88-96 |

| Fe₃O₄@urea/HITh-SO₃H MNPs | - | Solvent-free | - |

Utilization of Ionic Liquids

Ionic liquids (ILs) have been identified as environmentally friendly alternatives to conventional volatile organic solvents in chemical synthesis. Their characteristic properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them suitable media and catalysts for a variety of organic reactions, including the synthesis of quinolines via the Friedlander annulation. organic-chemistry.orgrsc.org

Specifically, room-temperature ionic liquids derived from 1-butylimidazolium salts have been effectively used in the preparation of substituted quinolines and fused polycyclic quinolines. acs.org In certain protocols, the ionic liquid serves a dual role as both the solvent and the reaction promoter, thereby obviating the need for an external catalyst. For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been shown to be an efficient and recyclable medium for the Friedlander reaction, affording products in excellent yields and purity under mild reaction conditions. organic-chemistry.orgacs.org

The synergistic use of ionic liquids with other catalytic systems has also been investigated. Magnetite nanoparticle-supported acidic ionic liquids, for example, have been developed as an efficient and magnetically separable catalyst for the Friedlander reaction conducted under solvent-free conditions. tandfonline.com Another innovative approach employs a catalytic quantity of zinc trifluoromethanesulfonate (B1224126) within the ionic liquid [hmim]PF₆ for the synthesis of 2,4-disubstituted quinolines through a Meyer-Schuster rearrangement. This method achieves high yields and facilitates the recycling of the ionic liquid. organic-chemistry.org

Furthermore, the versatility of ionic liquids is highlighted by their use in biocatalysis. The enzyme α-chymotrypsin has been successfully used in an aqueous solution of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF₄]) to catalyze the Friedländer condensation for quinoline synthesis. mdpi.com

| Ionic Liquid/Catalyst System | Reaction Type | Key Features | Yield (%) |

|---|---|---|---|

| [Hbim]BF₄ | Friedlander annulation | Catalyst-free, recyclable | Excellent |

| Magnetite nanoparticle-supported acidic IL | Friedlander reaction | Solvent-free, magnetically separable catalyst | - |

| Zn(OTf)₂ in [hmim]PF₆ | Meyer-Schuster rearrangement | Recyclable ionic liquid | Up to 98 |

| α-chymotrypsin in [EMIM][BF₄]/H₂O | Friedländer condensation | Biocatalytic, aqueous medium | - |

| Ethylammonium nitrate | Friedlander annulation | Acidic ionic liquid as catalyst and solvent | - |

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) represent a highly convergent and efficient approach in synthetic chemistry, enabling the formation of complex molecules like quinoline derivatives in a single operational step from three or more reactants. researchgate.net This strategy offers considerable benefits, such as high atom economy, reduced synthesis time, and simplified product isolation. researchgate.netrsc.org

A variety of MCRs have been effectively utilized for the synthesis of diverse quinoline scaffolds. The Povarov reaction, which is classified as an aza-Diels-Alder reaction, is a prominent MCR for producing tetrahydroquinolines from anilines, aldehydes, and alkenes. beilstein-journals.org Numerous modifications of this reaction have been developed to expand its scope.

A catalyst-free three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and either aldehydes or isatins in a dimethyl sulfoxide (B87167) (DMSO)-water mixture provides an efficient route to dihydropyrrolo[2,3-h]quinolines. nih.gov

The synthesis of pyrimido[4,5-b]quinolines has been accomplished via a one-pot, three-component reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. oiccpress.com This reaction can be carried out under solvent-free conditions or in environmentally benign solvents like water, often with the assistance of a nanocatalyst to improve efficiency. nih.govoiccpress.com

Additionally, a four-component Hantzsch reaction catalyzed by the basic ionic liquid [bmim]OH has been reported for the synthesis of polyhydroquinolines. researchgate.net The Ugi four-component reaction has also been adapted for the synthesis of quinolines, showcasing the broad utility of MCRs in generating diverse libraries of quinoline derivatives. preprints.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral quinoline derivatives is a significant area of research, driven by the prevalence of these chiral motifs in biologically active compounds and ligands for asymmetric catalysis. researchgate.netresearchgate.net Asymmetric synthesis strategies are designed to control the formation of stereocenters, leading to products with high enantiomeric purity.

One successful strategy involves the use of chiral catalysts. For instance, a chiral titanium(IV) complex has been employed as a Lewis acid catalyst to facilitate an asymmetric inverse electron demand Diels-Alder (IED-DA) reaction. This reaction, between an electron-rich dienophile and an electron-poor diene, produces asymmetric tetrahydroquinoline derivatives with moderate to high levels of enantioselectivity. acs.orgnih.gov

Organocatalysis has also proven to be a powerful technique for the asymmetric synthesis of complex quinoline structures. An efficient one-pot organocatalytic procedure has been developed for the direct synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives, which possess five stereogenic centers. This reaction proceeds in high yields and with excellent enantio- and diastereoselectivities. nih.gov

The diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine has been utilized in the synthesis of chiral tetrahydroquinoline derivatives. researchgate.net This method enables the construction of benzo-fused 2-allyl substituted heterocycles, which are valuable precursors for the synthesis of various alkaloids. researchgate.net

An unexpected domino coupling and rearrangement reaction has been observed between Cinchona alkaloid derivatives and 8-bromo-1-naphthyl Grignard reagents. This transformation leads to the formation of a novel chiral ring system and proceeds via a proposed radical intermediate pathway, opening a new avenue to complex chiral quinoline-containing molecules. nih.gov

| Method | Key Feature | Product Type | Stereoselectivity |

|---|---|---|---|

| Chiral Ti(IV) complex catalysis | Asymmetric IED Diels-Alder reaction | Asymmetric tetrahydroquinolines | Moderate to high enantioselectivity |

| Organocatalysis | One-pot procedure | Polycyclic hexahydrocyclopenta[b]quinolines | High enantio- and diastereoselectivity |

| Diastereoselective indium-promoted allylation | Use of chiral sulfinyl imine | Chiral 2-allyltetrahydroquinolines | Good diastereoselectivity |

| Domino coupling-rearrangement | Reaction with Grignard reagent | Novel chiral 5-aza-7H-benzo[no]tetraphene system | - |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 5 Methylquinoline

Cross-Coupling Reactions Involving the Bromine Substituent

The carbon-bromine bond at the 8-position of 8-bromo-5-methylquinoline is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the bromine atom serves as the halide component, reacting with various boronic acids or their esters to introduce new aryl or alkyl groups. nih.gov This reaction typically proceeds via an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for optimizing the reaction efficiency. nih.gov

For instance, the coupling of this compound with arylboronic acids can be achieved using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this compound. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Aryl-5-methylquinoline | - | nih.gov |

| 6-Bromo-2-methylquinoline | Lithium triisopropyl borate | Pd catalyst | 6-Substituted-2-methylquinoline | - | nih.gov |

| 2,4-Dibromoquinoline | Arylboronic acid | Pd catalyst | 2-Aryl-4-bromoquinoline | - | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly valuable for introducing amino functionalities at the 8-position of the quinoline (B57606) scaffold, a transformation that can be challenging to achieve through traditional methods. smolecule.com The reaction involves the coupling of an aryl halide, such as this compound, with an amine in the presence of a palladium catalyst and a suitable base. smolecule.com

The mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. smolecule.com The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. snnu.edu.cn This reaction has been successfully applied to various bromoquinoline derivatives to synthesize a range of N-arylated products. smolecule.com

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netgoogle.com For this compound, the Sonogashira coupling provides a direct method to introduce an alkynyl group at the 8-position.

The catalytic cycle is thought to begin with the oxidative addition of the aryl bromide to the palladium(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkynylated quinoline and regenerates the palladium(0) catalyst. researchgate.net This reaction has been utilized in the synthesis of various alkynylquinoline derivatives. researchgate.net

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling is a versatile carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the Negishi coupling can be employed to introduce a wide variety of alkyl, alkenyl, and aryl substituents at the 8-position by reacting it with the corresponding organozinc reagent. wikipedia.orgnih.gov The use of specific ligands, such as biaryldialkylphosphines, can be crucial for achieving high yields and selectivity, particularly with sterically demanding substrates. nih.govacs.org

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex, to form a new carbon-carbon bond. harvard.eduorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org For this compound, this reaction offers another avenue for introducing diverse organic moieties at the 8-position. The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Table 2: Overview of Negishi and Stille Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, couples sp³, sp², and sp carbons. | wikipedia.orgnih.gov |

Reactions at the Methyl Group (C-5)

The methyl group at the C-5 position of this compound is not merely a passive substituent. Its benzylic nature makes it susceptible to a range of functionalization reactions, providing a secondary site for molecular modification. nih.govresearchgate.net

Benzylic Functionalization

The C-H bonds of the methyl group at the C-5 position are considered benzylic and can be activated for various transformations. researchgate.netwisc.edu One common strategy is benzylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, such as irradiation with a tungsten light. nih.gov This reaction converts the methyl group into a bromomethyl group (CH₂Br), which is a versatile handle for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Furthermore, the benzylic C-H bonds can be directly functionalized through transition metal-catalyzed C-H activation/functionalization reactions. researchgate.netrsc.org For instance, rhodium-catalyzed reactions have been shown to be effective for the C(sp³)-H functionalization of 8-methylquinolines. researchgate.netresearchgate.net These advanced methods allow for the direct introduction of various functional groups, such as amino and acyl groups, at the benzylic position, often with high regioselectivity. researchgate.netrsc.orgnih.gov

Table 3: Benzylic Functionalization of this compound

| Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzene (B151609), reflux, tungsten light | 8-Bromo-5-(bromomethyl)quinoline | nih.gov |

| N-Fluorobenzenesulfonimide | Iron catalyst | 8-Bromo-5-(aminomethyl)quinoline derivative | rsc.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium carbonate |

| N-Bromosuccinimide (NBS) |

| N-Fluorobenzenesulfonimide |

| 8-Bromo-5-(bromomethyl)quinoline |

| 8-Aryl-5-methylquinoline |

| 6-Substituted-2-methylquinoline |

| 2-Aryl-4-bromoquinoline |

| 4-Aryl-7-chloro-8-methyl-2-(trifluoromethyl)quinoline |

| 8-Bromo-5-(aminomethyl)quinoline derivative |

| 8-Bromo-5-(acylated methyl)quinoline |

| 6-Bromo-2-methylquinoline |

| 2,4-Dibromoquinoline |

| 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline |

| Arylboronic acid |

| Lithium triisopropyl borate |

| Organozinc compounds |

| Organostannanes |

| Terminal alkynes |

| Copper(I) iodide |

| Ketenes |

| Cyclopropenones |

Oxidation Reactions at the Methyl Group

The methyl group at the C5 position of this compound can be a site for oxidation reactions, although the conditions required can be harsh. mdpi.com Typically, the oxidation of methylquinolines can lead to the corresponding aldehydes or carboxylic acids. For instance, the methyl group at the 2-position of quinoline derivatives can be oxidized to an aldehyde or a carboxylic acid. A common method for such transformations involves reagents like selenium dioxide. mdpi.com

Another related functionalization is the bromination of the methyl group itself. A study demonstrated that reacting this compound with N-bromosuccinimide (NBS) in benzene under irradiation with a tungsten light resulted in the formation of 8-bromo-5-(bromomethyl)quinoline. mdpi.comresearchgate.net This reaction proceeds via a free-radical mechanism and provides a handle for further nucleophilic substitution at the benzylic position.

Table 1: Functionalization of the Methyl Group in this compound

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

| This compound | N-Bromosuccinimide (NBS), Benzene | 8-Bromo-5-(bromomethyl)quinoline | Free-radical bromination | mdpi.comresearchgate.net |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C8 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with various functional groups. This reactivity is a key feature for derivatization, enabling the introduction of nucleophiles such as amines and thiols. evitachem.comevitachem.com The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution at the 8-position. Such reactions are fundamental in building more complex molecular architectures based on the quinoline scaffold.

Electrophilic Aromatic Substitution on the Quinoline Core (Post-Bromination/Methylation)

Further electrophilic aromatic substitution on the this compound ring system is a complex process. The quinoline nucleus itself is generally less reactive towards electrophiles than benzene, with substitutions favoring the benzene ring (positions 5, 6, 7, and 8). uomustansiriyah.edu.iq In this specific compound, positions 5 and 8 are already occupied. The directing effects of the existing substituents—the activating, ortho-, para-directing methyl group at C5 and the deactivating, ortho-, para-directing bromo group at C8—will influence the position of any new electrophile. Considering these effects, incoming electrophiles would likely target the C6 or C7 positions. For example, nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq While specific studies on this compound are not detailed, related derivatives show that further substitution on the aromatic system is feasible. evitachem.com

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to the existing quinoline framework. The functional groups on this compound serve as synthetic handles for such transformations. Fused tetracyclic systems containing a quinoline nucleus are significant due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov Synthesis strategies often involve intramolecular cyclization reactions. For instance, derivatives of this compound could potentially undergo intramolecular Heck coupling or other palladium-catalyzed cyclizations to form new rings. nih.gov The bromine atom is particularly useful for these cross-coupling reactions, which can build carbon-carbon or carbon-heteroatom bonds necessary for ring closure.

Metal Complexation Studies of this compound as a Ligand

Quinoline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, primarily through the nitrogen atom of the pyridine (B92270) ring. This compound is no exception and has been utilized as a ligand in transition metal-catalyzed reactions. a2bchem.com The formation of metal complexes can be a primary application or an intermediate step in catalytic cycles. While specific complexation studies focusing solely on this compound are not extensively documented in the provided results, related structures demonstrate the principle. For example, Schiff base ligands derived from bromo-methyl-hydroxyquinolines have been synthesized and used to form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.govresearchgate.net These studies show that the resulting complexes can exhibit different geometries, such as octahedral and tetrahedral, depending on the metal ion. nih.govresearchgate.net

Table 2: Metal Complexes of a Related Bromo-Methyl-Hydroxyquinoline Schiff Base Ligand

| Metal Ion | Geometry of Complex | Reference |

| Co(II) | Octahedral | nih.govresearchgate.net |

| Ni(II) | Octahedral | nih.govresearchgate.net |

| Cu(II) | Octahedral | nih.govresearchgate.net |

| Zn(II) | Tetrahedral | nih.govresearchgate.net |

| Cd(II) | Tetrahedral | nih.govresearchgate.net |

| Hg(II) | Tetrahedral | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of 8-Bromo-5-methylquinoline in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, electronegative bromine atom.

The methyl protons (-CH₃) at the C5 position would appear as a sharp singlet, likely in the δ 2.5–2.8 ppm range. The aromatic protons on the pyridine (B92270) ring (H2, H3, H4) typically exhibit a characteristic pattern for quinolines. H2 is expected to be the most downfield, appearing as a doublet of doublets, followed by H4 (doublet of doublets) and H3 (doublet of doublets). The protons on the carbocyclic ring, H6 and H7, would appear as doublets due to coupling with each other. The bromine atom at C8 is expected to deshield the adjacent H7 proton, shifting it downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 8.8 – 9.0 | dd | J = 4.2, 1.7 |

| H4 | 8.0 – 8.2 | dd | J = 8.3, 1.7 |

| H7 | 7.8 – 8.0 | d | J = 7.5 |

| H6 | 7.5 – 7.7 | d | J = 7.5 |

| H3 | 7.4 – 7.6 | dd | J = 8.3, 4.2 |

| 5-CH₃ | 2.5 – 2.8 | s | - |

Note: Predicted values are based on spectral data of related compounds such as 8-methylquinoline (B175542) and other substituted quinolines. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has ten carbon atoms, and under standard broadband decoupled conditions, ten distinct signals are expected. The carbon atom directly attached to the bromine (C8) would be significantly influenced by the heavy atom effect and electronegativity, resulting in a downfield chemical shift compared to the unsubstituted parent compound. Quaternary carbons (C4a, C5, C8, C8a) generally show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C4 | ~148 |

| C8a | ~142 |

| C7 | ~136 |

| C5 | ~133 |

| C4a | ~129 |

| C6 | ~128 |

| C3 | ~122 |

| C8 | ~120 |

| 5-CH₃ | ~18 |

Note: Predicted values are based on spectral data of related compounds such as 5-methylquinoline (B1294701) and 8-methylquinoline. chemicalbook.comnih.gov

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex isomers.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H2 and H3, H3 and H4, and H6 and H7, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show cross-peaks for H2/C2, H3/C3, H4/C4, H6/C6, H7/C7, and the methyl protons with the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A NOESY spectrum would be expected to show a cross-peak between the methyl protons at C5 and the adjacent H6 proton, confirming their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₀H₈BrN. sigmaaldrich.com

Calculated Exact Mass for [C₁₀H₈⁷⁹BrN+H]⁺: 221.9918

Calculated Exact Mass for [C₁₀H₈⁸¹BrN+H]⁺: 223.9898

ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For this compound, ESI-MS is expected to show a characteristic pair of peaks of nearly equal intensity at m/z 222 and 224. This distinct isotopic signature is definitive for a molecule containing a single bromine atom. This pattern has been observed for its isomer, 5-Bromo-8-methylquinoline, which presented [M+H]⁺ peaks at m/z 222 and 224. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, GC-MS would be utilized to confirm its molecular weight and ascertain its fragmentation pattern, which is a unique fingerprint of the molecule's structure.

While detailed experimental GC-MS parameters and fragmentation patterns under electron impact (EI) ionization for this compound are not extensively detailed in the reviewed literature, the expected mass spectrum can be predicted. The molecular weight of this compound is 222.08 g/mol . Due to the presence of a single bromine atom, the mass spectrum is expected to show two characteristic molecular ion peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M) and one for the isotope ⁸¹Br (M+2). Mass spectrometry data obtained via electrospray ionization (ESI), a softer ionization technique often used with liquid chromatography, shows protonated molecular ion peaks ([M+H]⁺) at m/z 222 and 224, confirming the molecular weight and isotopic distribution characteristic of a monobrominated compound. chemicalbook.com

Table 1: Expected GC-MS Molecular Ion Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 |

| Expected M+ Peak (⁷⁹Br) | ~221 m/z |

| Expected M+2 Peak (⁸¹Br) | ~223 m/z |

| [M+H]⁺ (ESI-MS) | 222, 224 m/z chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would reveal characteristic peaks for the aromatic quinoline (B57606) ring system and the methyl and bromo substituents.

Specific, experimentally determined IR absorption bands and their assignments for this compound are not available in the reviewed literature. However, a theoretical spectrum would be expected to show absorptions corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and a low-frequency absorption for the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Detailed experimental UV-Vis spectra and specific λmax values for this compound have not been reported in the available scientific and patent literature.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides insights into the photophysical properties of a compound, including its excitation and emission wavelengths.

Data regarding the intrinsic fluorescence properties of this compound are not available in the reviewed literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on crystal system, space group, and unit cell dimensions.

Crystallographic data for this compound, which would provide conclusive information on its solid-state structure, bond lengths, and bond angles, have not been reported in the surveyed literature.

Advanced Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds in a mixture. It is essential for determining the purity of substances like this compound.

While specific chromatograms or detailed retention times for this compound are not provided in the literature, related analytical methods have been described. The analysis of compounds synthesized from this compound has been performed using Liquid Chromatography-Mass Spectrometry (LCMS) systems employing a reverse-phase Waters Atlantis dC18 column. This indicates that reverse-phase HPLC with a C18 stationary phase is a suitable method for the separation and analysis of this compound and related structures. Chiral HPLC has also been employed for the resolution of racemic mixtures of derivative compounds. googleapis.com

Table 2: General HPLC Method Parameters for Quinoline Derivatives

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography |

| Stationary Phase / Column | C18 (e.g., Waters Atlantis dC18) |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, allows for a more efficient separation of compounds. For the analysis of quinoline derivatives, including this compound, UPLC provides a powerful tool for purity assessment, quantitative analysis, and stability studies.

A validated UPLC-PDA (Photodiode Array) method for the determination of halogenated quinoline derivatives has been established, which can be adapted for this compound. nih.gov A typical system would involve an ACQUITY UPLC BEH C18 column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm). nih.gov The separation could be achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 0.1% o-phosphoric acid, in a gradient or isocratic elution mode. nih.gov For instance, a mobile phase composition of acetonitrile and 0.1% o-phosphoric acid (55:45 v/v) with a flow rate of 0.5 mL/min has been successfully used for similar compounds. nih.gov Detection by PDA allows for the acquisition of UV spectra across a range of wavelengths, with a specific wavelength, such as 247 nm, selected for quantification based on the analyte's maximum absorbance. nih.gov The retention time for this compound would be specific to the exact chromatographic conditions employed. This high-resolution technique is crucial for separating the target compound from any impurities, starting materials, or degradation products.

The main advantages of employing UPLC for the analysis of this compound include a significant reduction in analysis time and increased sensitivity. mdpi.com The use of smaller particle size columns leads to sharper and more intense peaks, which improves the limit of detection and limit of quantification. mdpi.com

Table 1: Illustrative UPLC Method Parameters for Analysis of Halogenated Quinoline Derivatives

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase | Acetonitrile: 0.1% o-phosphoric acid (55:45 v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 247 nm |

| Injection Volume | 1-5 µL |

| Column Temperature | 25-40 °C |

This table is illustrative and based on methods for similar compounds. nih.gov Method optimization would be required for this compound.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry, are instrumental in investigating the redox properties of quinoline derivatives. These techniques provide insights into the electron transfer processes, such as oxidation and reduction potentials, which are crucial for understanding the compound's electronic structure and its potential involvement in redox-sensitive biological or chemical processes. The redox behavior of quinones and their derivatives is of significant interest due to their ability to carry electrons. ibu.edu.ba

The electrochemical analysis of this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and measuring the current response to a varying potential applied to a working electrode. The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation and reduction. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the quinoline ring is expected to influence its redox potentials. The study of quinoline derivatives has shown that their electrochemical behavior is sensitive to the nature and position of substituents on the quinoline core.

Table 2: Expected Electrochemical Data from Cyclic Voltammetry of a Quinoline Derivative

| Parameter | Description |

| Oxidation Potential (Epa) | The potential at which the compound loses electrons (oxidation). |

| Reduction Potential (Epc) | The potential at which the compound gains electrons (reduction). |

| Half-wave Potential (E1/2) | The average of the oxidation and reduction potentials, indicating the thermodynamic ease of the redox process. |

| Peak Current (Ipa, Ipc) | The magnitude of the current at the peak potentials, which is related to the concentration of the analyte and the rate of electron transfer. |

This table represents the type of data that would be obtained from a cyclic voltammetry experiment.

Potentiometric Studies for Ligand-Metal Interaction Characterization

Potentiometric titration is a highly effective technique for characterizing the interaction between ligands, such as this compound, and metal ions in solution. wikipedia.org This method allows for the determination of the stability constants of the resulting metal complexes, providing quantitative information about the strength of the ligand-metal bond. f-cdn.com The quinoline nitrogen and potentially other donor atoms in substituted quinolines can coordinate with metal ions to form stable complexes.

The experimental setup for a potentiometric study involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, such as NaOH, while monitoring the pH of the solution. jetir.org The titration is typically carried out at a constant temperature and ionic strength to ensure thermodynamic consistency. rjpbcs.com From the resulting titration curves, the proton-ligand stability constants (protonation constants of the ligand) and the metal-ligand stability constants can be calculated using various computational methods, such as the Bjerrum method as modified by Irving and Rossotti. jetir.orgrjpbcs.comcore.ac.uk

Studies on various substituted quinoline derivatives have demonstrated their ability to form stable complexes with a range of transition metal ions. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion, the substituents on the quinoline ring, and the chelate effect. f-cdn.com For this compound, the nitrogen atom of the quinoline ring is the primary coordination site. The presence of the bromo and methyl substituents can influence the basicity of the nitrogen atom and, consequently, the stability of the metal complexes.

Table 3: Types of Stability Constants Determined by Potentiometric Titration

| Constant | Description |

| Proton-Ligand Stability Constant (pKa) | Represents the affinity of the ligand for protons, indicating its basicity. |

| Stepwise Stability Constant (Kn) | The equilibrium constant for the formation of a complex with n ligands in a stepwise manner (e.g., M + L ⇌ ML, K1; ML + L ⇌ ML2, K2). |

| Overall Stability Constant (βn) | The equilibrium constant for the formation of a complex with n ligands from the free metal ion and ligand (e.g., M + 2L ⇌ ML2, β2 = K1 * K2). |

This table outlines the key parameters obtained from potentiometric studies of ligand-metal interactions.

Computational and Theoretical Investigations of 8 Bromo 5 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations provide a detailed understanding of how substituents affect the molecule's electronic distribution. The introduction of a bromine atom at the 8-position and a methyl group at the 5-position on the quinoline ring modifies the charge distribution across the molecule. researchgate.net

DFT studies focus on key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining the chemical reactivity and kinetic stability of a compound. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com For substituted quinolines, these calculations can reveal how the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group influence the electronic properties and reactivity of the core quinoline scaffold. tandfonline.comresearchgate.net

Table 1: Key Electronic Parameters from DFT Calculations for Substituted Quinolines

| Parameter | Description | Significance for 8-Bromo-5-methylquinoline |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. tandfonline.com | A primary indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic reactions. | Identifies reactive sites on the this compound structure. |

Before calculating other properties, the molecular structure of this compound must be optimized to find its most stable conformation (lowest energy state). dergipark.org.tr This is typically achieved using DFT methods, such as B3LYP, with a specific basis set like 6-31G(d,p). researchgate.net The optimization process adjusts bond lengths, bond angles, and dihedral angles until a local energy minimum on the potential energy surface is located. tandfonline.com

Following geometry optimization, vibrational frequency analysis is performed. stackexchange.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the compound's infrared and Raman spectra. A stable structure at a local minimum will have no imaginary frequencies. dergipark.org.trstackexchange.com The presence of an imaginary frequency indicates that the structure is a saddle point (a transition state) rather than a stable conformation. stackexchange.com The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations